1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects . Its structure features a pyrazolo[4,3-c]quinoline core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 3 with a 3-methoxyphenyl group. These substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-10-11-17(13-21(15)25)28-24-19-8-3-4-9-22(19)26-14-20(24)23(27-28)16-6-5-7-18(12-16)29-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANXDWKRIIPFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN3O
- Molecular Weight : 345.80 g/mol
- IUPAC Name : this compound
- Canonical SMILES : ClC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=C(C=C3)O)C=C3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action often involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or infections.
- Receptor Modulation : By binding to specific receptors, the compound can modulate signaling pathways that influence cell growth, apoptosis, and inflammation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of pyrazoloquinolines, including derivatives similar to this compound. Notably:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown promising MIC values against various pathogens, indicating their potential as antimicrobial agents. For instance, some derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 0.22 |
| Derivative B | Staphylococcus epidermidis | 0.25 |
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored through various in vitro studies:
- Cell Line Studies : Compounds similar to this compound have been tested on several cancer cell lines, showing significant cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 7.5 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Case Study 1: Evaluation of Antimicrobial Properties
A recent study investigated the antimicrobial properties of several pyrazoloquinoline derivatives, including the target compound. The study revealed that these compounds significantly inhibited biofilm formation and reduced bacterial viability in both planktonic and biofilm states.
Case Study 2: Anticancer Activity in vitro
In a study focusing on anticancer activity, researchers treated various cancer cell lines with the compound and observed dose-dependent cytotoxic effects. The study highlighted the potential of this class of compounds in developing new cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[4,3-c]quinolines
The pharmacological profile of pyrazoloquinolines is highly dependent on substituent positioning and electronic properties. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The target compound’s 3-chloro-4-methylphenyl group (electron-withdrawing Cl and donating CH₃) contrasts with analogs like 2i (electron-donating 4-hydroxyphenylamino). Such differences may modulate interactions with enzymes like iNOS or COX-2 .
- Fluorine Substitution: The analog C350-0685 incorporates an 8-fluoro atom, which increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound .
- Amino vs.
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines, differing in ring fusion positions, demonstrate distinct pharmacological behaviors:
Structural Implications:
- Ring Fusion Position: The [4,3-c] vs.
- Substituent Flexibility: Piperidine and oxazepane moieties in [3,4-b] analogs improve solubility, whereas the target compound’s chloro and methoxy groups may favor membrane permeability .
Structure-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
